![molecular formula C7H7N3O2 B11766298 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
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Overview
Description
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For example, pyrrole can be reacted with chloramine and formamidine acetate to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
7-Methylpyrrolo[2,1-f][1,2,4]triazine derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation .
- Case Study : A study published in PubMed highlighted the structure-activity relationships of related compounds that exhibited dual inhibition of human epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), crucial for tumor growth and angiogenesis .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : Research has indicated that derivatives of this triazine can effectively combat a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Case Study : An experimental study evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
Drug Design
The unique structural features of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione make it a valuable scaffold in drug design:
- Targeting Specific Pathways : Its ability to modulate various biological pathways makes it a candidate for developing drugs targeting diseases like cancer and infections .
- Fluorination Effects : Incorporating fluorine into the structure has been shown to enhance pharmacokinetic properties and biological activity. Fluorinated derivatives have exhibited improved stability and bioavailability in preliminary studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:
- 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives.
Biological Activity
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H7N3O2
- Molecular Weight : 165.15 g/mol
- CAS Number : 71971-31-8
This compound features a tricyclic structure consisting of a pyrrole ring fused to a 1,2,4-triazine system, with a methyl group at position 7 and dione functional groups at positions 2 and 4.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant anticancer properties. For example:
- A series of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. The presence of a methyl group at the 5-position was found to enhance potency significantly. The lead compound demonstrated robust preclinical in vivo activity in human tumor xenograft models .
Anti-inflammatory Effects
Another study focused on the development of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent inhibitors of p38α MAP kinase. These compounds exhibited efficacy in both acute and chronic inflammation models . The structure-activity relationship highlighted that modifications at the C6 position could lead to enhanced biological activity.
Case Study 1: Inhibition of HER Kinases
A notable study explored the dual inhibition of human epidermal growth factor receptors (HER) 1 and 2 by pyrrolo[2,1-f][1,2,4]triazine derivatives. The findings indicated that specific modifications in the molecular structure resulted in compounds with excellent biochemical potency and selectivity .
Case Study 2: Antioxidant Activity
In vitro assays have demonstrated that certain pyrrole derivatives possess antioxidant properties alongside their anticancer activities. The cytotoxicity against various cancer cell lines was assessed using assays such as the resazurin assay and caspase activity assays .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-3-5-6(11)8-7(12)9-10(4)5/h2-3H,1H3,(H2,8,9,11,12) |
InChI Key |
IUDZVMAVOPKMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1NC(=O)NC2=O |
Origin of Product |
United States |
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